molecular formula C10H10BrN3 B12958385 Quinoline, 7-bromo-2-hydrazinyl-3-methyl-

Quinoline, 7-bromo-2-hydrazinyl-3-methyl-

Cat. No.: B12958385
M. Wt: 252.11 g/mol
InChI Key: CTAPJYDMQANPQQ-UHFFFAOYSA-N
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Description

Quinoline, 7-bromo-2-hydrazinyl-3-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its applications in medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 7-bromo-2-hydrazinyl-3-methyl- typically involves multiple steps One common method starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 7th positionThe reaction conditions often involve the use of hydrazine hydrate in ethanol as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and hydrazination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 7-bromo-2-hydrazinyl-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Quinoline, 7-bromo-2-hydrazinyl-3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 7-bromo-2-hydrazinyl-3-methyl- involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. The hydrazinyl group is known to form covalent bonds with certain biomolecules, enhancing its activity .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline, 7-chloro-2-hydrazinyl-3-methyl-
  • Quinoline, 7-fluoro-2-hydrazinyl-3-methyl-
  • Quinoline, 7-iodo-2-hydrazinyl-3-methyl-

Uniqueness

Quinoline, 7-bromo-2-hydrazinyl-3-methyl- is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity contribute to its distinct chemical properties .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

(7-bromo-3-methylquinolin-2-yl)hydrazine

InChI

InChI=1S/C10H10BrN3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12/h2-5H,12H2,1H3,(H,13,14)

InChI Key

CTAPJYDMQANPQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Br)N=C1NN

Origin of Product

United States

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